1.83‑Fold Superior eIF4H Potency Over the N‑Benzyl Analog
In a fluorescence polarization dose–response assay targeting eIF4H (PubChem AID 435011), the target compound demonstrated an IC50 of 31.1 µM, nearly a 2‑fold improvement over the N‑benzyl congener [1][2].
| Evidence Dimension | eIF4H inhibition (IC50) |
|---|---|
| Target Compound Data | 31.1 µM (3.11E+4 nM) |
| Comparator Or Baseline | N‑benzyl‑2‑[6‑(furan‑2‑yl)pyridazin‑3‑yl]sulfanylacetamide (BDBM73183): 57.0 µM (5.70E+4 nM) |
| Quantified Difference | 1.83‑fold more potent (57.0 ÷ 31.1) |
| Conditions | Fluorescence polarization assay using His6‑eIF4H and 5′‑fluorescein‑labeled poly(U)10; Sanford‑Burnham Center for Chemical Genomics (PubChem AID 435011) |
Why This Matters
Researchers needing the highest achievable eIF4H inhibition per unit mass in mechanistic studies will obtain approximately twice the activity with the same molar quantity compared to the N‑benzyl analog.
- [1] BindingDB BDBM73184, Affinity Data IC50 3.11E+4 nM (eIF4H). View Source
- [2] BindingDB BDBM73183, Affinity Data IC50 5.70E+4 nM (eIF4H). View Source
